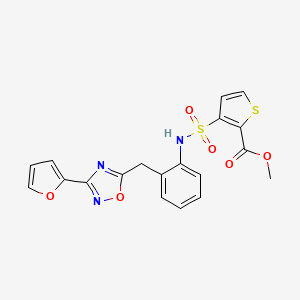
N-(3-methyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MPSP is a novel small molecule chemical compound that has generated significant scientific interest due to its potential utility as a drug in various fields of research and industry.
Synthesis Analysis
The synthesis of MPSP is traditionally challenging due to the presence of a hindered amine. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular structure of MPSP is complex. At 100 K, the crystal system is triclinic, with a space group of P-1. The unit cell dimensions are a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, and V = 1293.6 (5) Å^3. The calculated density is 1.267 g cm^−3 .Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-methyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)phenyl)propionamide is involved in the synthesis and evaluation of its biological activities across various studies. Research has explored its derivatives for potential antimicrobial, antitubercular, antidepressant, nootropic, and anticancer activities.
Antimicrobial and Antitubercular Activities : A study synthesized azetidinone analogues to explore their antimicrobial and antitubercular properties. The synthesized compounds showed significant activity against bacterial and fungal strains, as well as mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Another research synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exhibiting potent antidepressant and nootropic activities. This study underlines the central nervous system (CNS) activity potential of such compounds, suggesting their utility in developing safer and more effective CNS agents (Thomas et al., 2016).
Anticancer Drug Development : The compound MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, was found to block cancer cell proliferation and induce apoptosis, highlighting its therapeutic promise as an anticancer drug. This research showcases the role of such compounds in targeting HDACs, crucial for cancer treatment strategies (Zhou et al., 2008).
Analytical Applications
The compound and its derivatives have also been used in developing analytical methods for quality control and drug metabolism studies.
Nonaqueous Capillary Electrophoresis : Studies on imatinib mesylate and related substances have utilized analogues for analytical method development, enhancing the sensitivity and effectiveness of quality control processes in pharmaceuticals (Ye et al., 2012).
Investigation of Fluorescence Binding : Research into the interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) provided insights into drug-protein interactions, essential for understanding drug efficacy and metabolism (Meng et al., 2012).
Properties
IUPAC Name |
N-[3-methyl-4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-18(22)20-14-6-7-17(13(2)9-14)26(23,24)21-11-16(12-21)25-15-5-4-8-19-10-15/h4-10,16H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKZLUQOOLMGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2592674.png)
![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)



![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)

![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)
![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2592686.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)


